Tert-butyl 5-amino-1-naphthoate
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Overview
Description
Tert-butyl 5-amino-1-naphthoate is an organic compound that belongs to the class of naphthoates It is characterized by the presence of a tert-butyl ester group attached to the naphthalene ring, along with an amino group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 5-amino-1-naphthoate typically involves the esterification of 5-amino-1-naphthoic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction conditions generally include refluxing the reactants in an appropriate solvent, such as dichloromethane, for several hours to achieve a high yield of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve the efficiency of the process. The use of heterogeneous catalysts, such as anhydrous magnesium sulfate, can also enhance the reaction rate and yield .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 5-amino-1-naphthoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of this compound.
Reduction: Tert-butyl 5-amino-1-naphthol.
Substitution: Various substituted naphthoates depending on the reagents used.
Scientific Research Applications
Tert-butyl 5-amino-1-naphthoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: Used in the production of dyes, pigments, and other materials
Mechanism of Action
The mechanism of action of tert-butyl 5-amino-1-naphthoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the ester group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 5-nitro-1-naphthoate
- Tert-butyl 5-hydroxy-1-naphthoate
- Tert-butyl 5-chloro-1-naphthoate
Uniqueness
Tert-butyl 5-amino-1-naphthoate is unique due to the presence of both an amino group and a tert-butyl ester group on the naphthalene ring. This combination of functional groups allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields of research .
Properties
Molecular Formula |
C15H17NO2 |
---|---|
Molecular Weight |
243.30 g/mol |
IUPAC Name |
tert-butyl 5-aminonaphthalene-1-carboxylate |
InChI |
InChI=1S/C15H17NO2/c1-15(2,3)18-14(17)12-8-4-7-11-10(12)6-5-9-13(11)16/h4-9H,16H2,1-3H3 |
InChI Key |
MEEJGAFSZJWHIX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC=CC2=C1C=CC=C2N |
Origin of Product |
United States |
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